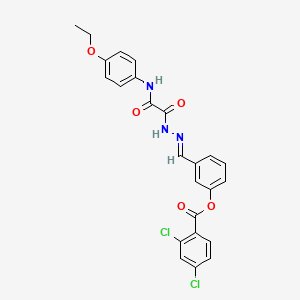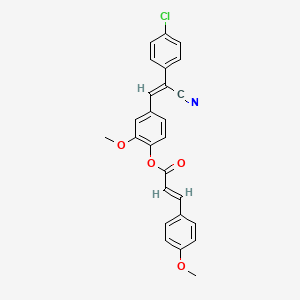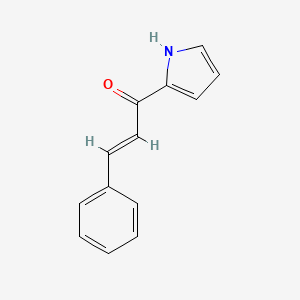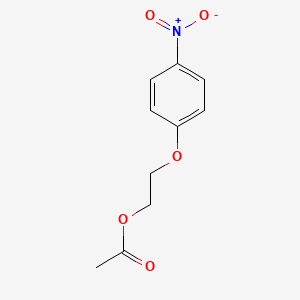
1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naftoilpropanol, alfa-etenildecahidro-3-hidroxi-alfa,5,5,8a-tetrametil-2-metileno- es un complejo compuesto orgánico con la fórmula molecular C20H34O. Este compuesto es conocido por su estructura única, que incluye un sistema de anillos de naftaleno fusionado con una estructura decahidro y múltiples grupos funcionales, incluyendo grupos hidroxilo y metileno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Naftoilpropanol, alfa-etenildecahidro-3-hidroxi-alfa,5,5,8a-tetrametil-2-metileno- típicamente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Material de Inicio: La síntesis comienza con un derivado de naftaleno adecuado.
Introducción de Grupos Funcionales: Se introducen varios grupos funcionales a través de reacciones como alquilación, hidroxilación y metilenación.
Ciclación: El compuesto sufre ciclación para formar la estructura decahidro.
Modificaciones Finales:
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso típicamente incluye:
Reacciones Químicas a Granel: Reacciones a gran escala utilizando reactores industriales.
Purificación: El producto se purifica utilizando técnicas como destilación, cristalización y cromatografía.
Control de Calidad: El producto final se somete a un estricto control de calidad para garantizar la pureza y la consistencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Naftoilpropanol, alfa-etenildecahidro-3-hidroxi-alfa,5,5,8a-tetrametil-2-metileno- puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar diferentes alcoholes.
Sustitución: El grupo metileno puede participar en reacciones de sustitución para introducir nuevos grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los nucleófilos (NH3, OH-) se emplean comúnmente.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir varios alcoholes.
Aplicaciones Científicas De Investigación
1-Naftoilpropanol, alfa-etenildecahidro-3-hidroxi-alfa,5,5,8a-tetrametil-2-metileno- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación continúa para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-Naftoilpropanol, alfa-etenildecahidro-3-hidroxi-alfa,5,5,8a-tetrametil-2-metileno- implica su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo y metileno desempeñan un papel crucial en su reactividad y actividad biológica. El compuesto puede interactuar con enzimas y receptores, lo que lleva a varios efectos bioquímicos.
Comparación Con Compuestos Similares
Compuestos Similares
Sclareol: Un compuesto similar con una estructura de diterpeno labdano.
Manool: Otro diterpeno labdano con grupos funcionales similares.
Larixol: Un compuesto con una estructura decahidro similar y grupos hidroxilo.
Singularidad
1-Naftoilpropanol, alfa-etenildecahidro-3-hidroxi-alfa,5,5,8a-tetrametil-2-metileno- es único debido a su combinación específica de grupos funcionales y su estructura basada en naftaleno.
Propiedades
Número CAS |
69782-87-2 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)16(21)13-17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3 |
Clave InChI |
ANTWOQSCTZFYJO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1CC(C(=C)C2CCC(C)(C=C)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)



![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)
![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)


